molecular formula C19H15N5O4 B2517221 3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1251574-78-3

3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2517221
CAS No.: 1251574-78-3
M. Wt: 377.36
InChI Key: LBDVRZCXXWNWLG-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with structures similar to the specified compound, often incorporating elements such as pyridin-4-yl, 1,2,4-oxadiazol-5-yl, and azetidin-1-yl within their molecular framework. For instance, Desai and Dodiya (2014) synthesized a series of compounds featuring 1,3,4-oxadiazole and 2-azetidinone derivatives, including the quinoline nucleus, and characterized them through techniques like IR, 1H NMR, 13C NMR, and mass spectra (Desai & Dodiya, 2014). These compounds were further screened for antimicrobial activity, showcasing their potential biological relevance.

Antimicrobial Activity

The antimicrobial activities of these compounds are a significant area of interest. Compounds with the pyridin-4-yl and 1,2,4-oxadiazol-5-yl motifs have been evaluated against various bacterial and fungal strains. The synthesis and antimicrobial evaluation of quinoline-oxadiazole–based azetidinone derivatives by Dodiya, Shihory, and Desai (2012) represent this research direction. They reported that the synthesized compounds exhibited significant correlations in antimicrobial activity against strains such as E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012).

Properties

IUPAC Name

3-[2-oxo-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c25-16(11-24-14-3-1-2-4-15(14)27-19(24)26)23-9-13(10-23)18-21-17(22-28-18)12-5-7-20-8-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDVRZCXXWNWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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